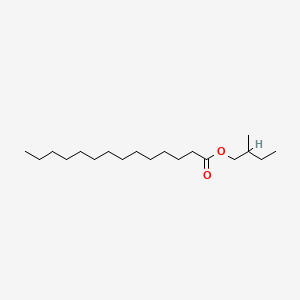
2-Methylbutyl myristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutyl myristate is an ester compound formed from the reaction of 2-methylbutanol and tetradecanoic acid Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylbutyl myristate can be synthesized through the esterification reaction between 2-methylbutanol and tetradecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Tetradecanoic acid+2-Methylbutanol→2-Methylbutyl tetradecanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired ester.
化学反応の分析
Types of Reactions:
Hydrolysis: 2-Methylbutyl myristate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and tetradecanoic acid.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 2-Methylbutanol and tetradecanoic acid.
Reduction: 2-Methylbutanol and tetradecanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学的研究の応用
2-Methylbutyl myristate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of 2-Methylbutyl myristate primarily involves its hydrolysis to release 2-methylbutanol and tetradecanoic acid. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways.
類似化合物との比較
Methyl tetradecanoate: An ester formed from methanol and tetradecanoic acid.
Ethyl tetradecanoate: An ester formed from ethanol and tetradecanoic acid.
Butyl tetradecanoate: An ester formed from butanol and tetradecanoic acid.
Comparison: 2-Methylbutyl myristate is unique due to the presence of the 2-methylbutyl group, which imparts different physical and chemical properties compared to other esters. For example, it may have a different boiling point, solubility, and reactivity due to the branched structure of the 2-methylbutyl group.
特性
CAS番号 |
93805-23-3 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
2-methylbutyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18(3)5-2/h18H,4-17H2,1-3H3 |
InChIキー |
FRHCPJSPAUFBEH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)CC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)CC |
Key on ui other cas no. |
93805-23-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















